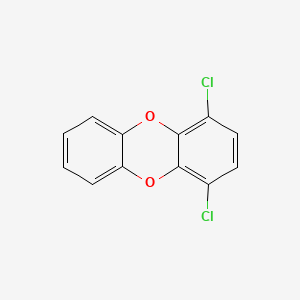

1,4-Dichlorodibenzo-p-dioxin

Description

Properties

IUPAC Name |

1,4-dichlorodibenzo-p-dioxin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2O2/c13-7-5-6-8(14)12-11(7)15-9-3-1-2-4-10(9)16-12/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBMUPQZSDWVPQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC3=C(C=CC(=C3O2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50202951 | |

| Record name | 1,4-Dichlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54536-19-5 | |

| Record name | 1,4-Dichlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054536195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dichlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-DICHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPN17Q7404 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dichlorodibenzo-p-dioxin can be synthesized through the photochemical conversion of triclosan, a common antimicrobial agent found in personal care products. This conversion involves UV irradiation at a wavelength of 254 nm, leading to the formation of this compound .

Industrial Production Methods

Industrial production of this compound is not common due to its toxic nature. it can be unintentionally produced during the manufacturing processes of other chlorinated compounds, such as during the incineration of chlorine-containing substances like polyvinyl chloride (PVC) and the chlorine bleaching of paper .

Chemical Reactions Analysis

Types of Reactions

1,4-Dichlorodibenzo-p-dioxin can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of more chlorinated dioxins.

Reduction: This reaction can result in the removal of chlorine atoms.

Substitution: Chlorine atoms can be replaced by other substituents, such as hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like sodium hydroxide can facilitate the substitution of chlorine atoms.

Major Products Formed

Oxidation: More chlorinated dioxins.

Reduction: Less chlorinated dioxins or completely dechlorinated dibenzo-p-dioxin.

Substitution: Hydroxylated derivatives of dibenzo-p-dioxin.

Scientific Research Applications

Environmental Impact and Analytical Methods

- Source Identification : 1,4-DCDD is primarily released into the environment through industrial processes, waste incineration, and the production of herbicides and pesticides. Its detection in soil and water bodies serves as an indicator of pollution from these sources. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) have been developed for accurate quantification of 1,4-DCDD in environmental samples .

- Atmospheric Behavior : Studies have shown that 1,4-DCDD can undergo atmospheric degradation through reactions with hydroxyl radicals (OH). The rate constants for these reactions have been calculated using quantitative structure-activity relationships (QSAR), aiding in understanding its persistence in the atmosphere .

Bioremediation Strategies

- Microbial Dechlorination : Research has focused on enhancing the biodegradation of chlorinated dioxins through biostimulation and bioaugmentation techniques. For instance, adding electron donors like sodium lactate can stimulate microbial communities capable of dechlorinating 1,4-DCDD in contaminated sediments .

-

Case Studies :

- A study conducted in sediment microcosms from contaminated sites demonstrated that bioaugmentation with Dehalococcoides ethenogenes significantly improved dechlorination rates of 1,4-DCDD when combined with halogenated cosubstrates .

- Another investigation revealed that sediment enriched with specific microbial consortia showed enhanced degradation of 1,4-DCDD compared to unenriched sediments .

Toxicological Studies

- Health Effects : Toxicological profiles indicate that exposure to 1,4-DCDD may lead to various adverse health effects, including developmental disturbances and potential carcinogenicity. The Agency for Toxic Substances and Disease Registry (ATSDR) has compiled extensive data on the health impacts associated with exposure to chlorinated dioxins .

- Animal Studies : Laboratory studies have assessed the LD50 values for various PCDD congeners, including 1,4-DCDD. These studies provide critical insights into the toxicity levels and help establish safety guidelines for human exposure .

Comprehensive Data Table

Mechanism of Action

1,4-Dichlorodibenzo-p-dioxin exerts its effects primarily through the activation of the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound induces the expression of various genes involved in xenobiotic metabolism. This can lead to toxic effects, including disruption of endocrine functions and potential carcinogenicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dichlorodibenzo-p-dioxin Isomers

The position of chlorine atoms in PCDDs profoundly influences their chemical reactivity, environmental persistence, and toxicity. Key dichloro isomers include:

Key Findings :

- Reactivity : The rate constant (kOH) for 1,4-DCDD with hydroxyl radicals is 2.70 × 10⁻¹¹ cm³·molecule⁻¹·s⁻¹ , comparable to other dichloro isomers but lower than tetrachlorinated congeners like 2,3,7,8-TCDD (kOH ≈ 4.5 × 10⁻¹¹ cm³·molecule⁻¹·s⁻¹) . Reactivity increases with chlorine substitution at positions adjacent to oxygen atoms (e.g., 2,3-DCDD).

- Toxicity : 1,4-DCDD lacks chlorine atoms in the 2, 3, 7, or 8 positions, which are critical for binding to the aryl hydrocarbon receptor (AhR) and triggering toxic responses. In contrast, 2,3,7,8-TCDD is 100,000-fold more toxic than 1,4-DCDD in rodent models .

Higher Chlorinated Congeners

(2,3,7,8-TCDD)

- Structure : Chlorines at 2,3,7,8-positions.

- Toxicity: The most toxic PCDD, with an LD₅₀ of 0.6 µg/kg in guinea pigs. It is classified as a Group 1 carcinogen by the WHO .

- Environmental Impact : Higher persistence due to slower degradation rates compared to dichloro isomers .

Octachlorodibenzo-p-dioxin (OCDD)

- Structure : Fully chlorinated (8 chlorine atoms).

- Toxicity : Despite its high chlorine content, OCDD exhibits low toxicity (LD₅₀ > 1,000 mg/kg in rats) due to steric hindrance preventing AhR binding .

1,4,6,9-Tetrachlorodibenzo-p-dioxin (1,4,6,9-TCDD)

Brominated Analogues

Polychlorinated dibenzo-p-dioxins (PCDDs) have brominated counterparts, such as 2,3,7,8-tetrabromodibenzo-p-dioxin (2,3,7,8-TBDD) . These compounds exhibit similar toxicity profiles to their chlorinated analogues but are less studied .

Biological Activity

1,4-Dichlorodibenzo-p-dioxin (1,4-DiCDD) is a member of the polychlorinated dibenzo-p-dioxins (PCDDs), a group of persistent organic pollutants known for their toxicological effects on human health and the environment. These compounds are primarily anthropogenic in origin and are notorious for their lipophilic properties, leading to bioaccumulation in biological systems. The biological activity of 1,4-DiCDD encompasses various mechanisms, including endocrine disruption, immunotoxicity, and carcinogenicity.

Chemical Structure and Properties

1,4-DiCDD is characterized by its two benzene rings connected by two oxygen atoms, with chlorine atoms substituting at the 1 and 4 positions. The chemical formula is . This structure contributes to its stability and persistence in the environment, as well as its ability to interact with biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 239.08 g/mol |

| Melting Point | 70-72 °C |

| Boiling Point | 305 °C |

| Solubility | Low solubility in water |

| Log P | 5.5 |

Mechanisms of Toxicity

1,4-DiCDD exerts its biological effects primarily through the activation of the aryl hydrocarbon receptor (AhR). This receptor mediates the toxic effects of dioxins by regulating gene expression involved in xenobiotic metabolism and other cellular processes. The binding of 1,4-DiCDD to AhR leads to the transcription of various genes associated with toxicity, including those involved in:

- Cytochrome P450 enzymes : These enzymes play a crucial role in the metabolism of dioxins and contribute to their toxic effects.

- Cytokines : Dioxin exposure can alter immune responses by modulating cytokine production.

Case Study 1: Immunotoxicity in Animal Models

Research has demonstrated that exposure to 1,4-DiCDD can lead to significant immunotoxic effects in animal models. A study involving mice showed that exposure resulted in decreased antibody production and altered T-cell function, indicating a compromised immune response .

Case Study 2: Carcinogenicity

Epidemiological studies have linked dioxin exposure to an increased risk of various cancers, particularly non-Hodgkin lymphoma and soft tissue sarcoma. In a cohort study of workers exposed to dioxins, a significant increase in cancer incidence was observed compared to unexposed populations .

Ecotoxicological Impact

1,4-DiCDD is not only harmful to humans but also poses risks to wildlife. Its persistence and bioaccumulation potential lead to toxic effects across trophic levels. Aquatic organisms exposed to contaminated sediments have shown reproductive and developmental abnormalities .

Biotransformation and Dechlorination

Microbial degradation plays a critical role in the environmental fate of 1,4-DiCDD. Certain bacteria have been identified that can biotransform dioxins through dechlorination processes. For instance, Dehalococcoides ethenogenes has been shown to facilitate the dechlorination of chlorinated dioxins under anaerobic conditions .

Table 2: Microbial Biotransformation Pathways

| Microorganism | Transformation Product |

|---|---|

| Dehalococcoides ethenogenes | Dechlorinated dioxins |

| Sphingomonas wittichii | Chlorocatechols |

Q & A

Basic Research Questions

Q. What are the primary challenges in identifying and quantifying 1,4-dichlorodibenzo-p-dioxin in environmental samples?

- Methodological Answer : Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) remains the gold standard for detection due to its sensitivity and specificity. However, challenges include matrix interference in complex samples (e.g., soil, biological tissues) and the need for isotopically labeled internal standards (e.g., -labeled analogs) to correct for recovery losses. Congener-specific analysis is critical due to structural similarities with other polychlorinated dibenzo-p-dioxins (PCDDs) .

Q. How does this compound interact with the aryl hydrocarbon receptor (AhR) pathway?

- Methodological Answer : The compound binds to AhR, inducing cytochrome P450 1A1 (CYP1A1) expression, which is a biomarker for dioxin-like toxicity. Researchers use luciferase-based reporter assays (e.g., CALUX®) to quantify AhR activation. Dose-response curves should account for differences in binding affinity compared to 2,3,7,8-TCDD, the most toxic congener .

Q. What are the key physicochemical properties influencing the environmental persistence of this compound?

- Methodological Answer : High log (octanol-water partition coefficient) values (>6) correlate with bioaccumulation in lipid-rich tissues. The compound’s low water solubility (<0.1 mg/L) and resistance to photolytic degradation necessitate long-term monitoring in sediment and biota. Computational models like EPI Suite™ can predict environmental fate .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicokinetic data across species for this compound?

- Methodological Answer : Cross-species extrapolation requires physiologically based pharmacokinetic (PBPK) modeling to account for metabolic differences (e.g., hepatic CYP1A2 activity in rodents vs. humans). In vitro assays using liver microsomes or hepatocyte cultures can validate metabolic rates. Harmonizing exposure routes (oral vs. dermal) and dose metrics (e.g., body burden vs. administered dose) is critical .

Q. What experimental designs are optimal for assessing the endocrine-disrupting effects of this compound?

- Methodological Answer : Tiered testing strategies are recommended:

- Tier 1 : High-throughput screening (HTS) using OECD-validated assays (e.g., ER/AR/TR transactivation).

- Tier 2 : In vivo studies with sensitive endpoints (e.g., thyroid hormone levels, vitellogenin in fish).

- Tier 3 : Mechanistic studies (e.g., RNA-seq to identify disrupted pathways). Cohorts should include both acute and chronic exposure regimens to capture non-monotonic responses .

Q. How do advanced analytical techniques like ion mobility spectrometry (IMS) improve the detection of this compound in complex matrices?

- Methodological Answer : IMS coupled with HRMS enhances separation of isobaric interferences (e.g., co-eluting PCBs). Collision cross-section (CCS) values provide additional identification confidence. For food matrices, QuEChERS extraction paired with IMS-HRMS reduces false positives in regulatory monitoring .

Emerging Research Directions

Q. What role do epigenetic modifications play in the transgenerational toxicity of this compound?

- Methodological Answer : Studies using zebrafish or rodent models have shown DNA methylation changes in germ cells after parental exposure. Bisulfite sequencing and chromatin immunoprecipitation (ChIP) for histone modifications (e.g., H3K27me3) are key tools. Multi-omics integration (methylome-transcriptome-proteome) is needed to establish causal links .

Q. How can machine learning models predict the ecotoxicological risks of this compound in understudied ecosystems?

- Methodological Answer : Neural networks trained on existing toxicity data (e.g., ECOTOX database) can extrapolate risks to species with no prior data. Feature selection must include molecular descriptors (e.g., topological polar surface area) and environmental parameters (pH, organic carbon content). Validation requires field studies in sentinel organisms (e.g., earthworms, algae) .

Data Contradictions and Mitigation

Q. Why do in vitro and in vivo studies on this compound sometimes yield conflicting results regarding immunotoxicity?

- Methodological Answer : Discrepancies often arise from differences in immune cell types (e.g., primary cells vs. cell lines) and exposure timing. Researchers should standardize protocols using the OECD TG 442D guideline for immunotoxicity. Flow cytometry for lymphocyte subsets and cytokine profiling (e.g., IL-2, IFN-γ) improves reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.